5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular structure of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid is represented by the InChI code: 1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7-3-9-5-10(7)4-6;/h3,5-6H,1-2,4H2,(H,11,12);1H .Chemical Reactions Analysis
While specific chemical reactions involving 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid are not mentioned in the search results, the compound is known to be involved in a variety of transformations, as mentioned in the synthesis analysis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.64 . It is a solid at room temperature . The compound’s storage temperature is room temperature in an inert atmosphere .Scientific Research Applications
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This review details the recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Imidazo[1,5-a]pyridine derivatives, including “5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid”, have been found to have a wide range of applications due to their unique chemical structure, versatility, optical behaviors, and biological properties . Here are some potential applications:
- Materials Science : These compounds can be used in the development of new materials due to their unique chemical structure and versatility .
- Pharmaceuticals : Imidazo[1,5-a]pyridine derivatives have shown promise in the pharmaceutical field, particularly in the development of anti-cancer drugs .
- Optoelectronic Devices : The optical behaviors of these compounds make them useful in the creation of optoelectronic devices .
- Sensors : Their unique properties can be harnessed for the development of various types of sensors .
- Confocal Microscopy and Imaging : Imidazo[1,5-a]pyridine derivatives can be used as emitters for confocal microscopy and imaging .
Imidazo[1,5-a]pyridine derivatives, including “5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid”, have been found to have a wide range of applications due to their unique chemical structure, versatility, optical behaviors, and biological properties . Here are some potential applications:
- Materials Science : These compounds can be used in the development of new materials due to their unique chemical structure and versatility .
- Pharmaceuticals : Imidazo[1,5-a]pyridine derivatives have shown promise in the pharmaceutical field, particularly in the development of anti-cancer drugs .
- Optoelectronic Devices : The optical behaviors of these compounds make them useful in the creation of optoelectronic devices .
- Sensors : Their unique properties can be harnessed for the development of various types of sensors .
- Confocal Microscopy and Imaging : Imidazo[1,5-a]pyridine derivatives can be used as emitters for confocal microscopy and imaging .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNSTKIQHRRDKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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